molecular formula C30H48N2O17 B12765057 4-Piperidinol, 2,5-dimethyl-1-(3-(dimethylamino)propyl)-, 3,4,5-trimethoxybenzoate, ditartrate, hydrate, (D)- CAS No. 51369-10-9

4-Piperidinol, 2,5-dimethyl-1-(3-(dimethylamino)propyl)-, 3,4,5-trimethoxybenzoate, ditartrate, hydrate, (D)-

Cat. No.: B12765057
CAS No.: 51369-10-9
M. Wt: 708.7 g/mol
InChI Key: BGPMKZBBXDZNFH-WBPXWQEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 2,5-dimethyl-1-(3-(dimethylamino)propyl)-, 3,4,5-trimethoxybenzoate, ditartrate, hydrate, (D)- involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 2,5-dimethyl-1-(3-(dimethylamino)propyl)-, 3,4,5-trimethoxybenzoate, ditartrate, hydrate, (D)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

4-Piperidinol, 2,5-dimethyl-1-(3-(dimethylamino)propyl)-, 3,4,5-trimethoxybenzoate, ditartrate, hydrate, (D)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 2,5-dimethyl-1-(3-(dimethylamino)propyl)-, 3,4,5-trimethoxybenzoate, ditartrate, hydrate, (D)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidinol, 2,5-dimethyl-1-(3-(dimethylamino)propyl)-, 3,4,5-trimethoxybenzoate
  • 2,5-Dimethyl-4-piperidinol, 1-(3-(dimethylamino)propyl)-, 3,4,5-trimethoxybenzoate

Uniqueness

4-Piperidinol, 2,5-dimethyl-1-(3-(dimethylamino)propyl)-, 3,4,5-trimethoxybenzoate, ditartrate, hydrate, (D)- is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. This uniqueness makes it valuable for research and industrial applications .

Properties

CAS No.

51369-10-9

Molecular Formula

C30H48N2O17

Molecular Weight

708.7 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;[1-[3-(dimethylamino)propyl]-2,5-dimethylpiperidin-4-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H36N2O5.2C4H6O6/c1-15-14-24(10-8-9-23(3)4)16(2)11-18(15)29-22(25)17-12-19(26-5)21(28-7)20(13-17)27-6;2*5-1(3(7)8)2(6)4(9)10/h12-13,15-16,18H,8-11,14H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1

InChI Key

BGPMKZBBXDZNFH-WBPXWQEISA-N

Isomeric SMILES

CC1CC(C(CN1CCCN(C)C)C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1CC(C(CN1CCCN(C)C)C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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